Pidotimod Impurity Y

Pharmaceutical Analysis Stability-Indicating Method Impurity Profiling

Pidotimod Impurity Y is a specified, hydrolytically labile reference standard (solution stable ≤10 hrs). Its unique tricyclic diketopiperazine-like structure is critical for validating stability-indicating HPLC methods per ICH guidelines. Essential for accurate impurity profiling in ANDA/DMF submissions. Not interchangeable with other impurities.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25
CAS No. 161771-76-2
Cat. No. B596665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePidotimod Impurity Y
CAS161771-76-2
Molecular FormulaC9H10N2O3S
Molecular Weight226.25
Structural Identifiers
SMILESC1CC(=O)N2C1C(=O)N3CSCC3C2=O
InChIInChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2
InChIKeyHLWTZCIFAMNMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pidotimod Impurity Y (CAS 161771-76-2): Analytical Reference Standard for Pidotimod Quality Control and Stability Studies


Pidotimod Impurity Y (CAS 161771-76-2) is a process-related impurity and degradation product of the synthetic dipeptide immunostimulant Pidotimod [1]. It is a tricyclic diketopiperazine-like derivative (molecular formula C₉H₁₀N₂O₃S, molecular weight 226.25 g/mol) formed via intramolecular cyclization of the parent molecule [1]. This impurity is a specified related compound monitored in pharmaceutical quality control and is essential for developing stability-indicating assay methods (SIAMs) and validating analytical procedures in compliance with ICH guidelines [1]. Commercially available reference standards of this impurity typically possess a purity of >95% and are supplied with certificates of analysis (CoA) for use as analytical reference materials .

Why Pidotimod Impurity Y Cannot Be Substituted with Other Pidotimod Impurities in Analytical Method Development


Pidotimod Impurity Y is not interchangeable with other Pidotimod-related impurities due to its unique tricyclic diketopiperazine-like structure, which confers distinct physicochemical properties and a pronounced hydrolytic instability [1]. Its solution stability is limited to only 10 hours [1], making it a critical marker for assessing storage and handling conditions in analytical workflows. This instability directly impacts method robustness, as sample preparation and analysis must be completed within this narrow window to avoid erroneous results. In contrast, other Pidotimod impurities (e.g., Impurity A, Impurity B, Impurity E) do not share this extreme lability, making Impurity Y the most stringent test of a stability-indicating method's fitness for purpose.

Quantitative Differentiation Evidence for Pidotimod Impurity Y Against Close Analogs


Solution Stability: A 10-Hour Window vs. Other Pidotimod Impurities

Pidotimod Impurity Y exhibits limited solution stability, with its integrity maintained for only 10 hours, whereas other Pidotimod impurities (e.g., Impurity A, Impurity B, Impurity E) remain stable for extended periods (typically 24–48 hours) under identical conditions [1]. This 10-hour stability window is explicitly reported in the context of HPLC method validation for Pidotimod raw materials and tablets [1].

Pharmaceutical Analysis Stability-Indicating Method Impurity Profiling

Structural Uniqueness: A Tricyclic Diketopiperazine Scaffold

Pidotimod Impurity Y is a tricyclic diketopiperazine-like derivative formed by intramolecular cyclization of the Pidotimod parent [1]. This structure is unique among Pidotimod impurities; for instance, Impurity A (C₁₀H₁₀N₂O₄) and Impurity E (C₉H₁₂N₂O₄S) are linear or monocyclic analogs [1]. The tricyclic scaffold alters chromatographic retention, mass spectrometric fragmentation, and chemical stability compared to other impurities.

Impurity Characterization Degradation Pathway Structural Elucidation

HPLC Resolution: Baseline Separation from Pidotimod and Six Other Impurities

A validated HPLC method achieved baseline separation (resolution ≥1.5) of Impurity Y from Pidotimod and six other specified impurities (Impurity B, H, I, L, X, Z) [1]. This demonstrates that Impurity Y can be accurately quantified in the presence of multiple related substances, which is essential for robust quality control.

Analytical Method Validation HPLC Related Substances

Molecular Formula and Weight Distinction from Pidotimod and Common Impurities

Pidotimod Impurity Y has the molecular formula C₉H₁₀N₂O₃S (MW 226.25 g/mol), which is distinct from the parent drug Pidotimod (C₉H₁₂N₂O₄S, MW 244.26 g/mol) and other common impurities such as Impurity A (C₁₀H₁₀N₂O₄, MW 222.20 g/mol) [1]. This unique formula enables unambiguous identification via high-resolution mass spectrometry.

Impurity Identification Mass Spectrometry Analytical Reference

Commercial Availability and Purity Specification

Pidotimod Impurity Y is commercially available as a reference standard with a specified purity of >95% . This purity level meets the requirements for analytical method development and validation in regulatory contexts. In contrast, some other Pidotimod impurities may be available at lower purity grades or only as in-house preparations.

Reference Standard Quality Control Procurement

High-Value Application Scenarios for Pidotimod Impurity Y in Analytical and Quality Control Workflows


Stability-Indicating Method (SIAM) Development and Forced Degradation Studies

Due to its extreme hydrolytic lability (solution stability ≤10 hours), Pidotimod Impurity Y is an indispensable marker for developing and validating stability-indicating HPLC methods [1]. Its presence and accurate quantification serve as the most stringent test of method robustness, ensuring that the analytical procedure can reliably detect and measure degradation products under ICH-recommended stress conditions [1].

Regulatory Submission Support for ANDA and DMF Filings

The availability of a characterized, high-purity (>95%) reference standard of Pidotimod Impurity Y enables accurate impurity profiling data required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. Its inclusion in method validation packages demonstrates a thorough understanding of the drug substance's impurity profile, which is a key regulatory expectation [2].

Routine Quality Control of Pidotimod API and Drug Products

The validated HPLC method achieving baseline resolution (≥1.5) of Impurity Y from Pidotimod and six other impurities [1] provides a direct, robust, and regulatory-aligned framework for routine batch release testing. Using Impurity Y as a reference standard in this method ensures accurate quantification of this specific related substance, safeguarding product quality and patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pidotimod Impurity Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.